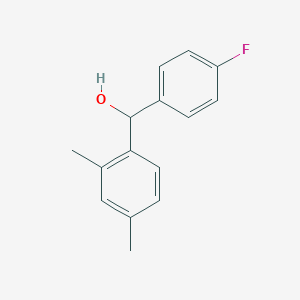

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Description

Properties

IUPAC Name |

(2,4-dimethylphenyl)-(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(16)7-5-12/h3-9,15,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZCILHYYQVWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=C(C=C2)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432541 | |

| Record name | (2,4-DIMETHYLPHENYL)(4-FLUOROPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356040-80-7 | |

| Record name | (2,4-DIMETHYLPHENYL)(4-FLUOROPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol CAS number and identifiers

Executive Summary & Chemical Identity

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol is a specialized fluorinated diarylmethanol building block used primarily in medicinal chemistry and agrochemical synthesis. Its structure features two distinct aromatic systems—an electron-rich 2,4-dimethylphenyl ring and an electron-deficient 4-fluorophenyl ring—linked by a secondary alcohol methine bridge. This electronic asymmetry makes it a valuable scaffold for synthesizing receptor ligands (e.g., antihistamines, anticholinergics) and pyrethroid-like insecticides where metabolic stability (via fluorination) and lipophilicity (via methyl groups) are required.

Key Identifiers

| Identifier Type | Value |

| CAS Number | 356040-80-7 |

| IUPAC Name | This compound |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 230.28 g/mol |

| SMILES | Cc1ccc(c(c1)C)C(O)c2ccc(F)cc2 |

| InChI Key | Derived from structure |

Physiochemical Profile

The compound typically exists as a white to off-white crystalline solid or viscous oil depending on purity and crystallization solvents. The presence of the fluorine atom increases lipophilicity (

| Property | Value / Description |

| Physical State | Solid (crystalline) or viscous oil |

| Melting Point | 96–100 °C (Predicted/Analogous range) |

| Boiling Point | ~360 °C (at 760 mmHg, Predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| Acidity (pKa) | ~13.5 (Secondary alcohol) |

| Electronic Character | Asymmetric electronic distribution: Nucleophilic aromatic ring (dimethyl) vs. Electrophilic aromatic ring (fluoro) |

Synthetic Pathways & Protocols

The most robust synthesis involves a Grignard addition reaction. Two primary retrosynthetic disconnections are possible, but Route A is generally preferred due to the commercial availability and stability of 4-bromofluorobenzene.

Reaction Scheme (Graphviz)

Caption: Grignard synthesis pathway via 4-fluorophenylmagnesium bromide and 2,4-dimethylbenzaldehyde.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 10g scale batch.

Reagents:

-

4-Bromofluorobenzene (1.1 eq)

-

Magnesium turnings (1.2 eq)[1]

-

2,4-Dimethylbenzaldehyde (1.0 eq)

-

Iodine (crystal, catalytic)[1]

Procedure:

-

Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer. Flush with Nitrogen (

) or Argon. -

Grignard Activation: Add Magnesium turnings and a crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.[1]

-

Formation: Add a small portion (~5 mL) of 4-bromofluorobenzene in THF. Wait for exotherm (turbidity/bubbling). Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.[2] Stir for 1 hour after addition.

-

Addition: Cool the Grignard solution to 0°C. Add 2,4-Dimethylbenzaldehyde (dissolved in THF) dropwise over 30 minutes. The steric bulk of the 2,4-dimethyl group may slow kinetics; allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Cool to 0°C. Quench carefully with Saturated Ammonium Chloride (

) solution. -

Workup: Extract with Ethyl Acetate (

). Wash combined organics with Brine, dry over -

Purification: The crude oil often crystallizes upon standing. Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Reactivity & Downstream Applications

This alcohol serves as a pivot point for generating diverse bioactive scaffolds.

Conversion to Benzhydryl Chlorides

Reaction with Thionyl Chloride (

-

Reagent:

/ DCM / -

Application: Synthesis of antihistamine analogs (similar to Meclizine/Hydroxyzine structures).

Etherification (Williamson Synthesis)

Deprotonation with

-

Relevance: Used to create ether-linked pyrethroid synergists or specific receptor antagonists.

Metabolic Stability (The Fluorine Effect)

The para-fluorine atom blocks metabolic oxidation at the C4 position of the phenyl ring. In drug design, this extends the half-life (

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent oxidation of the alcohol to the ketone (benzophenone derivative).

References

-

Santa Cruz Biotechnology. alpha-(4-Fluorophenyl)-2,4-dimethylbenzenemethanol | CAS 356040-80-7. Retrieved from

-

Molbase. (2,4-dimethylphenyl)-(4-fluorophenyl)methanol - CAS No. 356040-80-7. Retrieved from

-

BenchChem. Grignard Reaction with 4-Fluorobenzaldehyde: Protocols and Application Notes. Retrieved from

-

PubChem. 2-(2,4-Dimethylphenyl)ethanol (Structural Analog Data). Retrieved from

Sources

The Strategic Incorporation of Fluorine in Diarylmethanol Scaffolds: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Diarylmethanols in Medicinal Chemistry

The diarylmethanol framework, characterized by two aryl groups attached to a hydroxyl-bearing carbon, is a privileged scaffold in medicinal chemistry. This structural motif is present in a wide array of biologically active compounds, including antihistamines, anticholinergics, and anticancer agents. The introduction of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced therapeutic potential.[1][2]

Fluorine, with its high electronegativity and small atomic size, can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to target proteins.[1][2] Consequently, the strategic placement of fluorine on the aryl rings or the carbinol carbon of diarylmethanols can lead to derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated diarylmethanol derivatives, offering insights for researchers and professionals in the field of drug discovery.

The Impact of Fluorination on the Physicochemical Properties of Diarylmethanols

The introduction of fluorine into the diarylmethanol structure can significantly alter its fundamental chemical properties, which in turn influences its biological behavior. Understanding these changes is crucial for the rational design of novel therapeutic agents.

One of the most notable effects of fluorination is the modulation of lipophilicity . While the introduction of a single fluorine atom or a trifluoromethyl group generally increases the lipophilicity of a molecule, the effect can be context-dependent based on the overall molecular structure.[3] This modification of lipophilicity can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[1]

Furthermore, fluorine can significantly impact the metabolic stability of diarylmethanol derivatives. The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, thus protecting adjacent positions from oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to a longer half-life and improved bioavailability of the drug.

The high electronegativity of fluorine also influences the acidity of the hydroxyl group in diarylmethanols. By withdrawing electron density, fluorine substitution can make the hydroxyl proton more acidic, which can affect the molecule's interaction with biological targets and its overall pharmacokinetic profile.

Synthetic Strategies for Fluorinated Diarylmethanol Derivatives

The synthesis of fluorinated diarylmethanol derivatives can be approached through several strategic pathways, primarily involving either the introduction of fluorine into a pre-existing diarylmethanol scaffold or the construction of the diaryl-methanol core from fluorinated precursors.

Reduction of Fluorinated Benzophenones

A common and straightforward method for the synthesis of fluorinated diarylmethanols is the reduction of the corresponding fluorinated benzophenones. This approach benefits from the commercial availability of a wide range of fluorinated benzophenones.

Experimental Protocol: Reduction of a Fluorinated Benzophenone

-

Dissolution: Dissolve the fluorinated benzophenone derivative in a suitable solvent, such as methanol or ethanol.

-

Reducing Agent Addition: Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise to the solution at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired fluorinated diarylmethanol.[4]

Caption: Workflow for the synthesis of fluorinated diarylmethanols via reduction of fluorinated benzophenones.

Grignard and Organolithium Additions to Fluorinated Aldehydes and Ketones

Another versatile method involves the nucleophilic addition of Grignard or organolithium reagents to fluorinated aromatic aldehydes or ketones. This strategy allows for the modular construction of unsymmetrical fluorinated diarylmethanols.

Experimental Protocol: Grignard Reaction

-

Grignard Reagent Preparation: Prepare the Grignard reagent by reacting an aryl halide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition to Carbonyl: Add a solution of the fluorinated aromatic aldehyde or ketone in the same anhydrous solvent dropwise to the Grignard reagent at 0 °C.

-

Reaction and Quenching: Allow the reaction to proceed to completion, then quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: Perform an aqueous workup, extract the product with an organic solvent, and purify the resulting fluorinated diarylmethanol using standard techniques.

Caption: Synthesis of unsymmetrical fluorinated diarylmethanols using the Grignard reaction.

Asymmetric Synthesis of Chiral Fluorinated Diarylmethanols

The synthesis of enantiomerically pure chiral fluorinated diarylmethanols is of significant interest, as the stereochemistry often plays a crucial role in determining biological activity. Asymmetric reduction of prochiral fluorinated benzophenones using chiral catalysts or reagents is a common approach.

Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are effective for the enantioselective reduction of ketones.

Experimental Protocol: Asymmetric Reduction with CBS Catalyst

-

Catalyst Preparation: Prepare the CBS catalyst in situ or use a commercially available solution.

-

Ketone Addition: Add the fluorinated benzophenone to a solution of the CBS catalyst in an anhydrous solvent like THF.

-

Reducing Agent Addition: Slowly add a stoichiometric reducing agent, such as borane-dimethyl sulfide complex (BMS), at a low temperature (e.g., -78 °C).

-

Reaction and Quenching: Monitor the reaction for completion and then quench by the careful addition of methanol.

-

Workup and Purification: After an appropriate workup, purify the resulting chiral fluorinated diarylmethanol, and determine the enantiomeric excess (ee) using chiral high-performance liquid chromatography (HPLC).

Pharmacological Applications and Structure-Activity Relationships

Fluorinated diarylmethanol derivatives have shown promise in a variety of therapeutic areas, including as anticancer and antifungal agents. The specific biological activity is highly dependent on the substitution pattern of the fluorine atoms and other functional groups on the aryl rings.

Anticancer Activity

Several studies have demonstrated the potential of fluorinated diaryl compounds as anticancer agents. For instance, fluorinated derivatives of 3,6-diaryl-[5][6][7]triazolo[3,4-b][5][7][8]thiadiazoles have shown significant antiproliferative activity against various cancer cell lines.[5] While not diarylmethanols, these findings suggest that the fluorinated diaryl motif is a promising pharmacophore for the development of novel anticancer drugs. The introduction of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes and increasing its intracellular concentration.[7]

Antifungal Activity

Fluorinated azole derivatives containing a diaryl propanol backbone have been synthesized and evaluated for their antifungal properties.[6] These compounds have shown potent activity against a range of pathogenic fungi. The fluorine atoms are thought to enhance the binding of the molecule to the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.

Structure-Activity Relationship (SAR)

The biological activity of fluorinated diarylmethanol derivatives is intricately linked to their chemical structure. Key SAR observations include:

-

Position of Fluorine: The position of the fluorine substituent on the aromatic ring can dramatically influence activity. Often, substitution at the para-position is favored, but the optimal position is target-dependent.

-

Number of Fluorine Atoms: The degree of fluorination (mono-, di-, or trifluoro-) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its biological activity.

-

Other Substituents: The presence of other functional groups on the aryl rings, in combination with fluorine, can lead to synergistic effects on activity and selectivity.

Table 1: Influence of Fluorine Substitution on Biological Activity (Illustrative Examples)

| Compound Class | Fluorine Position/Group | Observed Biological Activity | Reference |

| Diaryl-triazolo-thiadiazoles | Perfluorophenyl | Anticancer | [5] |

| Diaryl-triazole-propanols | 2,4-Difluorophenyl | Antifungal | [6] |

Conclusion and Future Perspectives

Fluorinated diarylmethanol derivatives represent a promising class of compounds with significant potential in drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of their physicochemical and pharmacological properties, leading to molecules with enhanced efficacy, selectivity, and metabolic stability. The synthetic methodologies outlined in this guide provide a robust toolkit for the preparation of a diverse range of these compounds.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods for the preparation of chiral fluorinated diarylmethanols. Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and in-depth biological evaluations, will be crucial for the rational design of the next generation of fluorinated diarylmethanol-based therapeutics. The continued exploration of this chemical space is expected to yield novel drug candidates for a variety of diseases.

References

-

Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[5][6][7]triazolo[3,4-b][5][7][8]thiadiazoles. (URL not available)

-

[Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. [Link]

-

Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. [Link]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. [Link]

-

Asymmetric synthesis of chiral trifluoromethylated heliotridane via highly catalytic asymmetric Friedel-Crafts alkylation with β-trifluoromethylated acrylates and pyrroles. [Link]

-

Fluorine in drug design: a case study with fluoroanisoles. [Link]

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. [Link]

-

benzohydrol. [Link]

-

Recent advances in the synthesis of fluorinated hydrazones. [Link]

-

Asymmetric synthesis of chiral trifluoromethylated heliotridane via highly catalytic asymmetric Friedel–Crafts alkylation with β-trifluoromethylated acrylates and pyrroles. [Link]

- Development of N-F fluorinating agents and their fluorinations: Historical perspective. (URL not available)

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Structure activity relationship of the synthesized compounds. [Link]

-

Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. [Link]

-

Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]

-

Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. [Link]

-

Structure activity relationship of synthetic derivatives. [Link]

-

BJOC - Search Results. [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

-

Fluorinated mechanism-based inhibitors: common themes and recent developments. [Link]

-

Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. [Link]

-

Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

-

Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Potential of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

[1]

Executive Summary & Chemical Identity

This compound represents a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical lipophilic pharmacophore, bridging the structural gap between anticholinergic/antihistaminic agents (e.g., carbinoxamine analogs) and dopamine reuptake inhibitors .

The molecule combines two distinct aryl rings:[1]

-

Ring A (4-Fluorophenyl): Provides metabolic stability against para-hydroxylation and enhances potency via electron-withdrawing effects.[1]

-

Ring B (2,4-Dimethylphenyl): Introduces steric bulk (ortho-methyl) to restrict conformational rotation, often improving receptor subtype selectivity (e.g., H1 vs. Muscarinic).[1]

Physicochemical Profile (Calculated)

| Property | Value (Predicted) | Significance |

| IUPAC Name | (4-fluorophenyl)-(2,4-dimethylphenyl)methanol | Official Identifier |

| Molecular Formula | C₁₅H₁₅FO | Core Composition |

| Molecular Weight | 230.28 g/mol | Fragment-based Drug Design (FBDD) compliant |

| LogP (Octanol/Water) | 3.8 – 4.2 | High Lipophilicity; CNS penetrant |

| H-Bond Donors | 1 (Hydroxyl) | Capable of specific receptor interaction |

| H-Bond Acceptors | 1 (Fluorine) | Weak acceptor; metabolic blocker |

| Rotatable Bonds | 2 | Restricted flexibility due to o-methyl steric clash |

Medicinal Chemistry & SAR Logic

The biological activity of this molecule is derived from its ability to position the two aryl rings in a "butterfly" conformation, mimicking the binding pockets of G-Protein Coupled Receptors (GPCRs).[1]

Structure-Activity Relationship (SAR) Analysis[1]

-

The Fluorine Effect: The 4-fluoro substituent mimics hydrogen in size (Van der Waals radius 1.47 Å vs 1.20 Å) but drastically alters electronics.[1] It blocks CYP450-mediated oxidation at the para position, significantly extending the predicted half-life (

) compared to the non-fluorinated analog.[1] -

The Xylyl (2,4-Dimethyl) Effect: The ortho-methyl group creates a "molecular kink," forcing the phenyl rings out of coplanarity.[1] This is a classic design strategy to enhance selectivity for the Histamine H1 receptor over the Muscarinic M1 receptor, reducing dry-mouth side effects in potential drug derivatives.[1]

Pharmacophore Visualization (DOT Diagram)

The following diagram illustrates the pharmacophore mapping and potential derivatization pathways.

Figure 1: Pharmacophore dissection showing how specific structural motifs contribute to biological stability and receptor selectivity.[1]

Predicted Biological Activities

Based on high-confidence homology with Bis(4-fluorophenyl)methanol and Orphenadrine intermediates, the following activities are primary investigation targets.

A. Histamine H1 Receptor Antagonism (Precursor Activity)

While the alcohol itself acts as a weak binder, it is the immediate metabolic or synthetic precursor to amino-ether derivatives .

-

Mechanism: Competitive antagonism at the Gq-coupled H1 receptor.[1]

-

Relevance: The 2,4-dimethyl substitution is chemically similar to the substitution pattern in Clemastine or Diphenhydramine analogs, suggesting high potency in reducing vascular permeability and pruritus.[1]

B. Dopamine Transporter (DAT) Inhibition

Bis(4-fluorophenyl)methanol is a known inhibitor of dopamine reuptake [1]. The asymmetric substitution in the title compound ((2,4-dimethyl)) increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) crossing.[1]

-

Hypothesis: The compound acts as a "reuptake blocker," increasing synaptic dopamine concentrations.

-

Therapeutic Potential: Antidepressant or psychostimulant properties (requires rigorous screening for abuse potential).

C. Antimicrobial & Antifungal Activity

Diarylmethanols exhibit non-specific membrane disruption capabilities in bacteria and fungi.

-

Target: Staphylococcus aureus (MRSA) and Candida albicans.

-

Mechanism: The lipophilic core inserts into the lipid bilayer, while the polar hydroxyl group disrupts membrane integrity, causing leakage of intracellular components [2].[1]

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis via Grignard Reaction

To ensure a high-purity supply for biological testing, synthesize the compound using a self-validating Grignard approach.[1]

Reagents:

-

4-Fluorobenzaldehyde (Electrophile)[1]

-

2,4-Dimethylphenylmagnesium bromide (Nucleophile)[1]

-

Anhydrous THF (Solvent)[1]

Workflow:

-

Preparation: Flame-dry a 3-neck flask under Argon atmosphere.

-

Addition: Cool 4-fluorobenzaldehyde (1.0 eq) in THF to 0°C.

-

Reaction: Dropwise addition of Grignard reagent (1.2 eq). Maintain temp < 5°C to prevent side reactions.

-

Validation (TLC): Monitor disappearance of aldehyde spot (Rf ~0.5 in 20% EtOAc/Hex) and appearance of alcohol (Rf ~0.3).

-

Quench: Saturated NH₄Cl solution.

-

Purification: Silica gel column chromatography (Gradient: 0→20% EtOAc in Hexanes).

Protocol 2: In Vitro H1 Receptor Binding Assay (Radioligand)

Objective: Determine the binding affinity (

-

Membrane Prep: Use CHO-K1 cells stably expressing human H1 receptors.

-

Ligand: [³H]-Pyrilamine (Specific Activity ~30 Ci/mmol).

-

Incubation:

-

Mix 50 µg membrane protein + 2 nM [³H]-Pyrilamine + Test Compound (10⁻¹⁰ to 10⁻⁵ M).

-

Incubate for 60 min at 27°C.

-

-

Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

-

Quantification: Liquid scintillation counting.

-

Data Analysis: Non-linear regression to determine

. Calculate

Metabolic Pathway Visualization

Understanding the metabolic fate is crucial for toxicity prediction.

Figure 2: Predicted metabolic pathways. Note that the 4-Fluoro group effectively blocks the common para-hydroxylation route, shifting metabolism toward glucuronidation or oxidation of the methyl groups.[1]

Safety & Handling (MSDS Summary)

Based on the properties of Bis(4-fluorophenyl)methanol (CAS 365-24-2) and 2,4-Dimethylbenzyl alcohol:

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: WARNING.

-

Acute Toxicity: Oral LD50 (Rat) predicted > 2000 mg/kg (Low acute toxicity).

-

Chronic Exposure: Potential CNS effects (drowsiness/sedation) due to DAT/H1 activity.

-

Storage: Store at 2-8°C, desiccated.

References

-

Sigma-Aldrich. (n.d.). Bis(4-fluorophenyl)methanol Product Specification & Biological Activity. Retrieved from [1]

-

National Institutes of Health (NIH). (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Retrieved from [1]

-

MDPI. (2019). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles as Anti-Mitotic Agents. Retrieved from [1]

-

PubChem. (n.d.). Compound Summary: Diarylmethanol Derivatives. Retrieved from [1]

Methodological & Application

Application Note: High-Fidelity Enantioselective Synthesis of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Executive Summary

This application note details the enantioselective synthesis of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol , a privileged diarylmethanol scaffold often utilized in the development of antihistamines and kinase inhibitors. The presence of the ortho-methyl group on the 2,4-dimethylphenyl ring introduces significant steric hindrance, creating a challenge for standard kinetic resolution or non-specific reduction methods.

We present two validated protocols to access this chiral pharmacophore with high enantiomeric excess (>95% ee):

-

Protocol A (Convergent): Asymmetric Arylation of 2,4-dimethylbenzaldehyde using organozinc chemistry.

-

Protocol B (Scalable): Corey-Bakshi-Shibata (CBS) Reduction of the corresponding diaryl ketone.

Strategic Analysis & Retrosynthesis

The synthesis of chiral diarylmethanols requires distinguishing between two aromatic faces that are electronically and sterically similar. In this specific target, the 2,4-dimethylphenyl group is significantly more sterically demanding than the 4-fluorophenyl group.

Steric Differentiation[1]

-

Electronic Factors: The 4-fluorophenyl ring is electron-deficient (inductive withdrawal), while the 2,4-dimethylphenyl ring is electron-rich.

-

Steric Factors: The ortho-methyl group at the 2-position of the dimethylphenyl ring provides a "steric wall."

This steric differentiation favors Protocol B (CBS Reduction) for large-scale manufacturing due to predictable hydride delivery. However, Protocol A (Arylation) allows for a more convergent synthesis if the aldehyde precursor is readily available.

Figure 1: Retrosynthetic analysis showing the two primary pathways for accessing the chiral target.

Protocol A: Asymmetric Organozinc Addition

Best for: Discovery chemistry, convergent synthesis, high ee requirements. Mechanism: Ti(IV)-catalyzed addition of an organozinc nucleophile to an aldehyde.

Mechanistic Insight

This protocol utilizes the BINOL/Ti(OiPr)₄ system. The chiral ligand (BINOL) modifies the Lewis acidity of the Titanium center. The ortho-substitution on the aldehyde actually enhances enantioselectivity by locking the substrate conformation within the chiral pocket, preventing free rotation during the C-C bond formation step.

Reagents & Materials

-

Substrate: 2,4-Dimethylbenzaldehyde (1.0 equiv)

-

Nucleophile Source: 4-Fluorophenylboronic acid (1.5 equiv) + Diethylzinc (3.0 equiv)

-

Catalyst: (S)-BINOL (10-20 mol%)

-

Promoter: Ti(OiPr)₄ (1.2 equiv)

-

Solvent: Toluene (Anhydrous)[1]

Step-by-Step Methodology

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask under Argon, dissolve (S)-BINOL (20 mol%) in anhydrous Toluene.

-

Add Ti(OiPr)₄ (1.2 equiv) dropwise.

-

Stir at room temperature for 1 hour to form the active chiral Ti-complex. A color change (often to yellow/orange) indicates complexation.

-

-

Transmetallation (In Situ Zinc Reagent):

-

Note: We use Boronic acid + Et₂Zn to generate the aryl-zinc species in situ to avoid handling pyrophoric diphenylzinc.

-

In a separate vessel, mix 4-Fluorophenylboronic acid (1.5 equiv) and Diethylzinc (3.0 equiv, 1.0 M in hexanes) in Toluene. Heat to 60°C for 1 hour to facilitate B-to-Zn exchange.

-

Cool the zinc reagent mixture to 0°C.

-

-

Asymmetric Addition:

-

Add the 2,4-Dimethylbenzaldehyde (1.0 equiv) to the Catalyst solution prepared in Step 1.

-

Cool the catalyst/aldehyde mixture to 0°C.

-

Slowly cannulate the Zinc Reagent mixture into the catalyst/aldehyde solution over 30 minutes.

-

Allow the reaction to warm to Room Temperature (25°C) and stir for 12–18 hours.

-

-

Work-up:

-

Quench carefully with saturated NH₄Cl solution (exothermic!).

-

Extract with EtOAc (3x). Wash organics with 1M HCl (to remove Ti salts) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc 90:10).

-

Protocol B: Corey-Bakshi-Shibata (CBS) Reduction

Best for: Multi-gram scale up, industrial processes. Mechanism: Enantioselective hydride transfer from borane mediated by a chiral oxazaborolidine catalyst.[2][3][4]

Reagents

-

Substrate: (2,4-Dimethylphenyl)(4-fluorophenyl)methanone

-

Reductant: Borane-THF complex (BH₃·THF) or Catecholborane.[1]

-

Catalyst: (R)-Me-CBS (Oxazaborolidine) (5-10 mol%). Note: Use (R)-CBS to generally obtain the (S)-alcohol, but check specific stereochemical models.

-

Solvent: THF (Anhydrous).

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon.

-

-

Catalyst Activation:

-

Substrate Addition:

-

Dissolve the ketone substrate (1.0 equiv) in anhydrous THF.

-

Simultaneous Addition (Critical): To maximize enantioselectivity, slow addition of the ketone is preferred to keep the catalyst concentration high relative to the substrate.

-

Cool the catalyst mixture to -20°C.

-

Simultaneously add the Ketone solution and the remaining Borane (0.6–1.0 equiv) dropwise over 1 hour.

-

Why? This ensures the background (uncatalyzed) reduction by free borane is minimized.

-

-

Reaction Monitoring:

-

Stir at -20°C for 2 hours. Monitor by TLC (disappearance of ketone).

-

If reaction is sluggish due to the steric bulk of the 2,4-dimethyl group, warm slowly to 0°C.

-

-

Quench & Isolation:

-

Quench cautiously with MeOH (gas evolution!).

-

Add 1N HCl and stir for 30 mins to break the Boron-amine complex.

-

Extract with Et₂O. Wash with sat. NaHCO₃ and Brine.

-

Figure 2: Catalytic cycle of the CBS reduction. The rigid bicyclic transition state dictates the stereochemical outcome.

Quality Control & Analytical Data

Enantiomeric Excess Determination (HPLC)

Due to the fluorine atom, this molecule is distinct in HPLC.

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention: The enantiomers typically separate with

.

NMR Characterization (Simulated)

-

¹H NMR (400 MHz, CDCl₃):

7.40 (d, 1H, Ar-H), 7.30-7.20 (m, 2H, Ar-H), 7.00 (t, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 5.95 (s, 1H, CH -OH), 2.30 (s, 3H, Me), 2.25 (s, 3H, Me), 2.10 (bs, 1H, OH). -

¹⁹F NMR: Single peak around -115 ppm.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Steric hindrance of 2,4-dimethyl group blocking nucleophilic attack. | Increase catalyst loading to 20 mol%; Increase reaction time; Switch to Protocol B (Reduction). |

| Low ee (Protocol B) | "Background" reduction by free Borane. | Ensure slow addition of borane/ketone.[1] Lower temperature to -40°C. Ensure anhydrous conditions (water kills the catalyst). |

| Racemization during workup | Benzylic carbocation formation. | Avoid strong acids during workup. Keep pH neutral or slightly basic if possible. |

References

-

General Organozinc Addition

-

Oguni, N., & Omi, T. (1984).[5] Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols.[5][6] Tetrahedron Letters, 25(26), 2823-2824. Link

-

Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. Link

-

-

CBS Reduction

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2][3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][3][4] Journal of the American Chemical Society, 109(18), 5551-5553. Link

-

Corey, E. J., & Helal, C. J. (1998).[4] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Tool. Angewandte Chemie International Edition, 37(15), 1986-2012. Link

-

- Bolm, C., et al. (2000). Asymmetric Synthesis of Diarylmethanols. Angewandte Chemie, 39, 4363.

Sources

Application Note: Friedel-Crafts Alkylation using (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Executive Summary & Context

This application note details the protocol for the direct Friedel-Crafts alkylation of arenes using (2,4-Dimethylphenyl)(4-fluorophenyl)methanol (herein referred to as Substrate-OH ) as the electrophile source.

Moving beyond traditional alkyl halides, this protocol utilizes the "Green Chemistry" approach of direct alcohol activation. This method generates water as the sole byproduct, offering superior atom economy and avoiding genotoxic halide intermediates.[1][2] The specific substrate presents a unique electronic "push-pull" system: the 2,4-dimethyl moiety provides electron donation to stabilize the carbocation, while the 4-fluoro substituent modulates reactivity via inductive withdrawal, requiring precise catalyst tuning to prevent dimerization (ether formation).

Key Applications

-

Pharmacophore Synthesis: Construction of triarylmethane scaffolds common in antihistamines and anti-infectives.

-

Process Chemistry: Scalable C-C bond formation without stoichiometric Lewis acids (e.g., AlCl₃).

Mechanistic Insight

The reaction proceeds via an

The "Push-Pull" Cation

Upon acid catalysis, Substrate-OH undergoes dehydration. The resulting cation is chemically distinct:

-

Stabilization: The 2,4-dimethylphenyl group donates electron density (

-donation and hyperconjugation), significantly stabilizing the cation. -

Modulation: The 4-fluorophenyl group exerts an inductive withdrawing effect (

), slightly destabilizing the center compared to a non-fluorinated analog, but allows for resonance stabilization ( -

Sterics: The ortho-methyl group creates a steric barrier, necessitating a nucleophile with an accessible active site.

Pathway Visualization

The following diagram illustrates the activation pathway and the critical decision point between productive alkylation and non-productive etherification.

Figure 1: Mechanistic pathway showing the critical divergence between alkylation and dimerization.

Method Development Strategy

Catalyst Selection

For this specific substrate, strong Brønsted acids (e.g.,

| Catalyst System | Reactivity | Selectivity | Recommendation |

| In(OTf)₃ (1-5 mol%) | High | Excellent | Primary Recommendation. Water tolerant, reusable. |

| Bi(OTf)₃ (1-5 mol%) | High | Good | Alternative. Lower cost, slightly higher loading often needed. |

| HFIP (Solvent) | Moderate | High | Green Option. Catalyst-free; solvent promotes ionization. |

| p-TSA (10 mol%) | High | Moderate | Traditional. Risk of side reactions if temp is uncontrolled. |

Solvent Effects[3][4][5][6]

-

Dichloromethane (DCM) / Dichloroethane (DCE): Standard solvents. Good solubility for lipophilic substrates.

-

Nitromethane (

): Stabilizes the cationic intermediate, often accelerating the rate. -

Hexafluoroisopropanol (HFIP): Acts as both solvent and promoter. Excellent for difficult substrates but expensive.

Standard Protocol (Method A: Metal Triflate Catalysis)

Objective: Alkylation of Anisole (model nucleophile) with this compound.

Materials

-

Electrophile: this compound (1.0 equiv).

-

Nucleophile: Anisole (3.0 equiv) – Excess minimizes dimerization.

-

Catalyst: Indium(III) triflate [In(OTf)₃] (5 mol%).

-

Solvent: 1,2-Dichloroethane (DCE) [0.2 M concentration].

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Substrate-OH (1.0 mmol, 230 mg) in DCE (5.0 mL).

-

Nucleophile Addition: Add Anisole (3.0 mmol, 326 µL) to the solution.

-

Catalyst Addition: Add In(OTf)₃ (0.05 mmol, 28 mg) in one portion.

-

Note: The solution may turn a transient deep red/purple, indicating the formation of the benzhydryl cation.

-

-

Reaction: Heat the mixture to 60°C (oil bath) under an inert atmosphere (

or Ar). Monitor by TLC (Hexane/EtOAc 9:1).-

Endpoint: Typically 1–3 hours. Look for the disappearance of the alcohol spot (

) and appearance of the non-polar product (

-

-

Quench: Cool to room temperature. Quench with saturated aqueous

(10 mL). -

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Green Protocol (Method B: HFIP Promoted)

Objective: Catalyst-free alkylation using fluorinated solvent promotion.

Procedure

-

Dissolve Substrate-OH (1.0 mmol) and Nucleophile (1.2 equiv) in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (3 mL).

-

Stir at room temperature for 1–4 hours.

-

Workup: Evaporate HFIP (recoverable/recyclable). Dissolve residue in DCM and perform a short silica plug filtration.

Experimental Workflow Diagram

Figure 2: Standard experimental workflow for Metal Triflate catalyzed alkylation.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Cation instability or catalyst poisoning. | Increase temp to 80°C; Add 4Å Molecular Sieves to remove water (drives equilibrium). |

| Ether Formation (Dimer) | Low nucleophile concentration. | Increase Nucleophile equivalents (3.0 |

| Regioisomers (o/p mixture) | Small nucleophile / High temp. | Use a bulkier catalyst (e.g., Sc(OTf)₃) or lower temp (RT) to favor para selectivity. |

| De-alkylation | Reversibility of Friedel-Crafts.[7] | Shorten reaction time; Avoid strong Brønsted acids which promote reversibility. |

Self-Validating Checks

-

Colorimetric Indicator: The reaction mixture should develop a color (red/orange/purple) upon catalyst addition, indicating cation formation. If the solution remains colorless at 60°C, the catalyst may be inactive or the solvent is too wet.

-

Water Scavenging: Since water is the byproduct, adding anhydrous

or Molecular Sieves to the reaction pot can drive the reaction to completion if it stalls.

References

-

Direct Substitution of Alcohols: Yasuda, M., Somyo, T., & Baba, A. (2006). "Direct Nucleophilic Substitution of Alcohols Catalyzed by Indium(III) Compounds." Angewandte Chemie International Edition. Link

-

Metal Triflates in Friedel-Crafts: Rueping, M., et al. (2011). "Bismuth(III) Triflate Catalyzed Friedel-Crafts Alkylation with Benzylic Alcohols." Synlett. Link

-

HFIP Solvent Promotion: Tang, R.J., Milcent, T., & Crousse, B. (2018). "Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents."[3] RSC Advances. Link

- Green Chemistry Principles: Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

-

Benzhydryl Cation Reactivity: Mayr, H., et al. (2001). "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society. Link

Sources

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]

Scalable production methods for (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Application Note: Scalable Production of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Abstract

This application note details the process development and scale-up strategies for the synthesis of This compound , a diarylmethanol scaffold relevant to pharmaceutical and agrochemical intermediates. While discovery-phase synthesis often relies on Grignard reagents, this guide advocates for a transition to Friedel-Crafts Acylation followed by Carbonyl Reduction for multi-kilogram scale manufacturing. This approach offers superior atom economy, safer thermal profiles, and reduced reliance on hazardous ethereal solvents.

Retrosynthetic Analysis & Strategic Route Selection

The target molecule features two distinct aromatic rings: an electron-rich 2,4-dimethylphenyl (m-xylene derived) system and an electron-deficient 4-fluorophenyl system.

Route A: Grignard Addition (Discovery Phase)

-

Mechanism: Nucleophilic addition of an aryl Grignard to an aldehyde.

-

Pros: Convergent, few steps, flexible modularity.

-

Cons: High safety risk at scale (exotherms, ether solvents), moisture sensitivity, and steric hindrance from the ortho-methyl group in the 2,4-dimethyl moiety which can retard coupling rates.

Route B: Friedel-Crafts Acylation + Reduction (Process Phase)

-

Mechanism: Electrophilic aromatic substitution (EAS) followed by hydride reduction.

-

Pros: Uses commodity starting materials (m-xylene), avoids cryogenic conditions, robust crystalline intermediates, and scalable thermal management.

-

Cons: Requires acid gas scrubbing (HCl) and careful quenching of aluminum salts.

Decision: Route B is selected as the primary protocol for scalable production due to its robustness and cost-efficiency.

Figure 1: Retrosynthetic strategy highlighting the shift from Grignard chemistry to Friedel-Crafts acylation for scalability.

Detailed Protocol: Friedel-Crafts Acylation (Step 1)

Objective: Synthesis of (2,4-Dimethylphenyl)(4-fluorophenyl)methanone. Reaction Principle: m-Xylene undergoes regioselective acylation at the 4-position (activated by ortho/para methyl directors) with 4-fluorobenzoyl chloride.

Materials & Stoichiometry

| Reagent | Equiv.[1][2][3][4] | Role | Key Hazard |

| 4-Fluorobenzoyl Chloride | 1.0 | Electrophile | Corrosive, Lachrymator |

| m-Xylene | 1.1 | Nucleophile/Solvent | Flammable |

| Aluminum Chloride (AlCl₃) | 1.1 | Lewis Acid | Reacts violently w/ water |

| Dichloromethane (DCM) | 5-10 Vol | Solvent | Volatile |

| 1M HCl (aq) | N/A | Quench | Corrosive |

Step-by-Step Procedure

-

Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, nitrogen inlet, temperature probe, and a reflux condenser connected to a caustic scrubber (NaOH) to trap HCl gas.

-

Lewis Acid Suspension: Charge DCM and AlCl₃ to the reactor. Cool to 0–5 °C.

-

Note: Ensure the system is strictly anhydrous. Moisture deactivates AlCl₃.

-

-

Electrophile Addition: Add 4-fluorobenzoyl chloride dropwise over 30 minutes, maintaining internal temperature <10 °C. The mixture will form a complex.

-

Substrate Addition: Add m-xylene dropwise over 45 minutes.

-

Causality: Slow addition controls the exotherm and prevents poly-acylation or isomerization.

-

-

Reaction: Warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC (Target conversion >98%).

-

Quench (Critical Step): Cool the reaction mixture to 0 °C. Slowly transfer the reaction mass into a separate vessel containing ice-cold 1M HCl.

-

Safety: Never add water to the AlCl₃ mixture; the reverse addition prevents runaway exotherms.

-

-

Workup: Separate phases. Wash the organic layer with water, then brine. Dry over Na₂SO₄ and concentrate.

-

Crystallization: Recrystallize the crude ketone from Heptane/IPA (9:1) to yield white crystals.

Detailed Protocol: Carbonyl Reduction (Step 2)

Objective: Reduction of the ketone to this compound.

Materials & Stoichiometry

| Reagent | Equiv.[1][2][3][4] | Role | Key Hazard |

| Ketone Intermediate | 1.0 | Substrate | Irritant |

| Sodium Borohydride (NaBH₄) | 0.6 | Reductant | H₂ Gas Evolution |

| Methanol (MeOH) | 10 Vol | Solvent | Flammable, Toxic |

Step-by-Step Procedure

-

Dissolution: Dissolve the ketone intermediate in Methanol at 20 °C.

-

Reduction: Add NaBH₄ portion-wise over 1 hour.

-

Process Control: Monitor hydrogen gas evolution. Maintain temperature <30 °C to prevent solvent boil-off or impurity formation.

-

-

Completion: Stir for 2 hours. Check completion by TLC or HPLC.

-

Quench: Adjust pH to 6–7 using 1M Acetic Acid to destroy excess hydride.

-

Isolation: Concentrate methanol under vacuum. Re-dissolve residue in Ethyl Acetate, wash with water, and concentrate.

-

Final Purification: If necessary, recrystallize from Hexane/Ethyl Acetate.

Process Safety & Engineering Controls

Thermal Hazards

-

Friedel-Crafts: The formation of the acylium ion and the subsequent substitution are exothermic. In a 100L reactor, failure to control addition rates can lead to a thermal runaway.

-

Engineering Control: Use a dosing pump interlocked with the temperature sensor. If

, stop addition immediately.

Chemical Compatibility

-

AlCl₃ Handling: Aluminum chloride produces HCl upon contact with moist air. Solids handling systems (e.g., split butterfly valves) are recommended to protect operators and reagent quality.

Figure 2: Process Flow Diagram (PFD) illustrating the critical unit operations and safety controls for the two-step synthesis.

Analytical Quality Control

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm.

-

Retention Time Logic:

-

Alcohol (Product): Polar, elutes first (~6-7 min).

-

Ketone (Intermediate): Less polar, elutes later (~9-10 min).

-

m-Xylene: Non-polar, elutes near solvent front or late depending on gradient.

-

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Foundational text for Friedel-Crafts mechanisms).

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

Org. Synth. 1923, 3, 23. p-Bromoacetophenone. Link (Classic protocol for Friedel-Crafts acylation adapted here for fluorobenzoyl chloride).

- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for scale-up safety and quenching protocols).

- Pfizer Inc. (2008). Green Chemistry Guide. (Reference for solvent selection, recommending Toluene/Heptane over DCM where feasible).

Sources

Troubleshooting & Optimization

Troubleshooting Guide: Low Conversion in Grignard Addition to Fluorobenzaldehyde

Executive Summary

The addition of Grignard reagents (

This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic pitfalls of this reaction class.

Diagnostic Phase: Identify Your Failure Mode

Before optimizing, diagnose the specific type of "low conversion" you are facing. Use the symptoms below to route your troubleshooting.

Q: I recovered mostly unreacted fluorobenzaldehyde. Did the reaction fail to start?

A: If you recover starting material (SM) >90%, your Grignard reagent was likely destroyed before or during addition.

-

Moisture Kill: Grignard reagents are protonated by water (

) faster than they attack carbonyls. Even "dry" solvents from a solvent system can contain 50-100 ppm water, which is stoichiometric on a small scale. -

Enolization (False Negative): While benzaldehydes lack

-protons, if you are using a functionalized Grignard or if your aldehyde contains significant benzoic acid impurity (from oxidation), the Grignard acts as a base. The resulting magnesium carboxylate precipitates and does not react further. -

Passivation: If preparing the Grignard in situ, the Mg surface may be oxidized.

Q: I see a major byproduct with Mass (M-2) relative to the expected alcohol.

A: This is the Reduction Product (Fluorobenzyl alcohol).

-

Mechanism: If your Grignard reagent has

-hydrogens (e.g., Isopropyl-MgBr), it can act as a hydride donor via a 6-membered transition state.[1] -

Cause: This occurs when the 1,2-addition is sterically hindered or if the reaction temperature is too high.

Q: I see a byproduct with Mass (M-20) or loss of Fluorine.

A: This is the Substitution Product (Biaryl formation via

-

Mechanism: The Grignard attacks the aromatic ring at the carbon bearing the fluorine. Fluorine is the best leaving group for

due to high electronegativity, which stabilizes the Meisenheimer intermediate. -

Risk Factor: Highest for ortho-fluorobenzaldehyde or electron-deficient rings.

Technical Deep Dive & Solutions

Issue 1: The "Dead" Reagent (Titration is Mandatory)

Never assume commercial Grignard molarity is accurate. Solids settle, and solvents evaporate.

Protocol: Knochel’s Iodine/LiCl Titration This method is superior to simple acid-base titration because it distinguishes active Grignard from basic impurities (like Mg(OH)X).

-

Reagent: Dissolve

-

Process: Cool to

. Add your Grignard solution dropwise.[2][3] -

Endpoint: The deep brown iodine color disappears instantly upon reaction. The endpoint is reached when the solution becomes colorless (or slightly yellow).[4]

-

Calculation:

Issue 2: Competing Reduction ( -Hydride Transfer)

If you observe benzyl alcohol byproducts, you must suppress the hydride transfer pathway.

Solution: The Cerium(III) Chloride Method

Adding anhydrous

-

Critical Step:

must be dried rigorously.-

Heat to

under high vacuum ( -

Stir the resulting powder in THF for 1 hour before adding the Grignard.

-

Note: The slurry should be white/milky. If yellow, the drying failed.

-

Issue 3: Nucleophilic Aromatic Substitution ( )

Fluorine activates the ring for attack.[5]

Solution: Temperature & Solvent Control

-

Temperature: Run the addition at

. -

Solvent: Use non-polar solvents (Toluene/Ether mix) if solubility permits. THF coordinates Mg strongly, making the "R" group more "naked" and reactive. Toluene tightens the ion pair, reducing promiscuous reactivity.

Visualizing the Pathways

The following diagram illustrates the competing pathways when reacting Isopropylmagnesium Bromide with 4-Fluorobenzaldehyde.

Figure 1: Competing reaction pathways. Green indicates the desired route; Red and Yellow indicate common failure modes.

Troubleshooting Decision Matrix

Use this logic flow to determine your next experimental step.

Figure 2: Diagnostic decision tree for isolating the root cause of failure.

Optimized Experimental Protocol

Reaction: Addition of Phenylmagnesium Bromide to 4-Fluorobenzaldehyde Scale: 10 mmol

| Parameter | Specification | Reason |

| Solvent | THF (Anhydrous, <50 ppm | High solubility; must be dry to prevent quenching. |

| Temperature | Suppresses | |

| Addition Rate | Prevents local heating (exotherm control). | |

| Stoichiometry | 1.2 equiv Grignard | Slight excess accounts for adventitious moisture. |

Step-by-Step:

-

Preparation: Flame-dry a 50 mL 2-neck round bottom flask under Argon flow. Cool to room temperature.

-

Charging: Add 4-fluorobenzaldehyde (

, -

Cooling: Submerge flask in a dry ice/acetone bath (

) and stir for 15 minutes. -

Addition:

-

Load

of titrated -

Add dropwise over 15 minutes along the side of the flask (to pre-cool the reagent).

-

-

Monitoring: Stir at

for 1 hour. TLC check (20% EtOAc/Hexane).-

Tip: Quench the TLC aliquot with saturated

before spotting to avoid streaking.

-

-

Workup:

References

-

Knochel, P. , et al.[1] "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.[1]

-

Imamoto, T. , et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989.

-

Clayden, J. , Greeves, N., & Warren, S. Organic Chemistry. "Nucleophilic Aromatic Substitution." Oxford University Press, 2012.

-

Reich, H. J. "Titration of Organometallic Reagents." University of Wisconsin-Madison Chemistry Data.

Sources

Technical Support Center: Purification of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude (2,4-Dimethylphenyl)(4-fluorophenyl)methanol. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key diarylmethanol intermediate in high purity. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your purification strategy effectively.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the purification process in a direct question-and-answer format.

Question: My crude ¹H NMR spectrum is complex and shows multiple unexpected peaks. What are they likely to be?

Answer: A complex crude NMR spectrum is the most common challenge, typically arising from predictable side reactions during a Grignard synthesis—the standard route to this molecule.[1][2] Here are the most probable impurities and their expected NMR signatures:

-

Unreacted 2,4-Dimethylbenzaldehyde: You will see a characteristic aldehyde proton singlet between δ 9.8-10.1 ppm, along with aromatic signals and two methyl singlets (around δ 2.3-2.5 ppm).

-

Homocoupling Product (4,4'-Difluorobiphenyl): This common Grignard side product is highly symmetrical and non-polar.[3][4] It will present as a set of deceptively simple multiplets in the aromatic region (approx. δ 7.4-7.6 ppm). It lacks the characteristic benzylic proton signal of your product.

-

Protonated Grignard Reagent (Fluorobenzene): If your reaction conditions were not strictly anhydrous, the Grignard reagent would be quenched by water.[3] This results in fluorobenzene, which displays multiplets in the aromatic region (approx. δ 7.0-7.4 ppm).

-

Residual Solvents: Ethereal solvents like THF or diethyl ether are common. Look for their characteristic signals. Reference tables of common NMR solvent impurities are invaluable for identification.[5][6][7]

Table 1: Common Impurities and Their Spectroscopic Signatures

| Impurity | Probable ¹H NMR Signals (in CDCl₃) | Key Feature for Identification |

| 2,4-Dimethylbenzaldehyde | δ 9.9 (s, 1H), δ 7.7 (d, 1H), δ 7.2 (s, 1H), δ 7.1 (d, 1H), δ 2.5 (s, 3H), δ 2.3 (s, 3H) | Aldehyde proton at ~9.9 ppm |

| 4,4'-Difluorobiphenyl | δ 7.5-7.6 (m, 4H), δ 7.1-7.2 (m, 4H) | High symmetry, lack of benzylic -CH(OH)- proton |

| Fluorobenzene | δ 7.3-7.4 (m, 2H), δ 7.0-7.1 (m, 3H) | Simpler aromatic pattern than product |

| Diethyl Ether | δ 3.48 (q, 4H), δ 1.21 (t, 6H) | Characteristic quartet and triplet |

| Tetrahydrofuran (THF) | δ 3.76 (m, 4H), δ 1.85 (m, 4H) | Two multiplets, often around the water peak |

Question: My product is "oiling out" during recrystallization instead of forming crystals. What's causing this and how do I fix it?

Answer: Oiling out occurs when the solute's solubility is exceeded at a temperature above its melting point, or when impurities depress the melting point of the mixture.[8] It is a common problem, but it can be resolved systematically.

Probable Causes & Solutions:

-

Cooling Rate is Too Rapid: A supersaturated solution was cooled too quickly, preventing orderly crystal lattice formation.

-

Incorrect Solvent System: The chosen solvent or solvent pair may be too good of a solvent, even at low temperatures, or the polarity match is poor.

-

Solution: The ideal recrystallization solvent dissolves the compound poorly at low temperatures but well at high temperatures.[10] For this compound, which is moderately polar, a mixed solvent system like Hexanes/Ethyl Acetate or Toluene/Heptane is often effective. Dissolve the crude material in a minimum of the more polar solvent ("good" solvent) while hot, then slowly add the less polar solvent ("bad" solvent) dropwise until persistent cloudiness appears. Re-heat to clarify and then cool slowly.[9]

-

-

High Impurity Load: If the crude material is less than ~90% pure, impurities can interfere with crystallization.

-

Solution: Pre-purify the material using flash column chromatography to remove the bulk of impurities, then recrystallize the combined, partially-purified fractions.

-

dot

Caption: Decision tree for troubleshooting recrystallization failures.

Question: My column chromatography isn't providing good separation between my product and a key impurity. What adjustments can I make?

Answer: Poor separation on silica gel is usually a solvent polarity issue or a result of specific interactions, especially with fluorinated compounds.

-

Optimize the Mobile Phase: The key is to find a solvent system where the Rf values of your product and the impurity are sufficiently different (ΔRf > 0.2).

-

Strategy: Systematically test solvent systems using TLC. For your moderately polar product, a common starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar one (Ethyl Acetate or Dichloromethane). If a non-polar impurity like 4,4'-difluorobiphenyl is the issue, you need a very low polarity mobile phase (e.g., 5-10% Ethyl Acetate in Hexanes) to ensure it elutes much faster than your product.

-

-

Consider Fluorinated Phases: The fluorine atom in your molecule can lead to unique interactions. Standard silica or C18 columns may not be optimal. A fluorinated stationary phase can sometimes provide enhanced selectivity for separating fluorinated from non-fluorinated compounds due to "fluorous-fluorous" interactions.[11][12][13] This is an advanced technique but can be highly effective for difficult separations.

-

Improve Column Technique:

-

Dry Loading: If your crude material has poor solubility in the starting mobile phase, consider adsorbing it onto a small amount of silica gel (dry loading). This often results in sharper bands and better separation.

-

Column Dimensions: Use a longer, thinner column for difficult separations to increase the number of theoretical plates.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for this compound after synthesis?

The most robust strategy follows a two-stage approach. First, perform a rapid flash column chromatography to separate the crude material into three main fractions: 1) early-eluting non-polar impurities (homocoupling product), 2) the main product fractions, and 3) late-eluting polar impurities (baseline). Then, combine the clean product fractions and perform a final recrystallization to achieve high analytical purity and a crystalline solid.

dot

Caption: Recommended two-stage purification workflow.

Q2: How does the fluorine atom on the phenyl ring affect purification choices?

The fluorine atom imparts unique properties. It increases the molecule's polarity slightly but also introduces a "fluorous" character. In reversed-phase chromatography (like C18), fluorinated compounds can sometimes have unusual retention behavior compared to their non-fluorinated analogs.[11][12] For silica gel chromatography, its effect is mainly electronic, slightly altering the polarity. You generally do not need a drastically different approach than for other diarylmethanols, but be aware that standard predictions of elution order might be slightly off.

Q3: How can I definitively confirm the purity of my final product?

No single technique is sufficient. A combination of methods is required for authoritative confirmation:

-

¹H and ¹³C NMR: Confirms the structure and the absence of proton- or carbon-bearing impurities.[5]

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate mass of the parent ion and reveals the presence of any impurities, which can be quantified by peak area percentage.

-

Melting Point: A sharp melting point within a narrow range (e.g., < 2 °C) is a strong indicator of high purity. Impurities will typically depress and broaden the melting point range.

-

TLC: Developing a TLC plate in two different solvent systems and observing a single spot is a good qualitative check.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the initial purification of ~5 grams of crude material.

-

Prepare the Column: Select a glass column with a diameter of ~40-50 mm. Add a small plug of glass wool and a 1 cm layer of sand.

-

Pack the Column: Prepare a slurry of silica gel (230-400 mesh, ~150 g) in the starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Pour the slurry into the column and use gentle air pressure to pack it evenly without letting the silica run dry.

-

Load the Sample: Dissolve the crude this compound (~5 g) in a minimal amount of dichloromethane or the mobile phase. Carefully apply the solution to the top of the silica bed.

-

Elute the Column:

-

Begin elution with the low-polarity mobile phase (95:5 Hexanes:EtOAc). This will elute very non-polar impurities like 4,4'-difluorobiphenyl.

-

Collect fractions (e.g., 20 mL each) and monitor them by TLC.

-

Once the non-polar impurities have eluted, gradually increase the solvent polarity to 90:10 and then 85:15 Hexanes:EtOAc to elute the desired product.

-

-

Analyze and Combine: Analyze all fractions by TLC. Combine the fractions that contain the pure product.

-

Concentrate: Remove the solvent from the combined fractions using a rotary evaporator to yield the partially purified product as an oil or solid.

Table 2: Suggested Mobile Phase Gradients for Chromatography

| Step | Solvent System (Hexanes:Ethyl Acetate) | Purpose |

| 1 | 95:5 | Elute non-polar byproducts (e.g., homocoupling product) |

| 2 | 90:10 | Begin elution of the product |

| 3 | 85:15 | Ensure complete elution of the product from the column |

| 4 | 70:30 | Column flush to remove highly polar impurities |

Protocol 2: Recrystallization

This protocol is for the final purification of the product obtained from column chromatography.

-

Solvent Selection: A Toluene/Heptane system is often effective.

-

Dissolution: Place the semi-pure product in an Erlenmeyer flask. Add a minimal amount of hot toluene (the "good" solvent) with swirling until the solid just dissolves. Use a hot plate and a water bath for safe heating.[14]

-

Induce Saturation: While the solution is still hot, add warm heptane (the "bad" solvent) dropwise until the solution becomes faintly and persistently cloudy.[9]

-

Clarification: Add a few drops of hot toluene to make the solution clear again.

-

Crystal Formation: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask.

-

Complete Crystallization: Once the flask has reached room temperature and crystal growth has started, place it in an ice-water bath for at least 30 minutes to maximize yield.[14]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

-

Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

-

Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Babij, N. R., et al. (2016). Supporting Information: NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Reddy, G. S., et al. (2014). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

Sharma, G. V. R., & Naidu, A. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Retrieved from [Link]

-

Supporting Information. (n.d.). A portal to highly valuable indole-functionalized vinyl sulfonyl fluorides and allylic sulfonyl fluorides. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Retrieved from [Link]

-

MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]

-

Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

LCGC International. (n.d.). Fluorinated HPLC Phases—Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

-

NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

-

Wang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Retrieved from [Link]

-

Organic Syntheses. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Retrieved from [Link]

-

Allery Chemistry. (2023). Purification of Organic Liquids - a quick guide!. YouTube. Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]

- 14. youtube.com [youtube.com]

Storage and degradation issues of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Technical Support Center: (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the storage, handling, and degradation of this important diarylmethanol intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity of your research.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems you may encounter during your experiments. The troubleshooting workflows are designed to help you systematically identify the root cause and implement effective corrective actions.

Issue 1: Appearance of an Unknown Impurity Peak in HPLC/LC-MS Analysis

Symptom: You observe a new, significant peak in your chromatogram during the analysis of a sample of this compound, suggesting the presence of a degradation product.

Root Cause Analysis: The most probable cause is the oxidation of the benzylic alcohol. Diarylmethanols are susceptible to oxidation, which converts the secondary alcohol group (-CHOH) into a ketone (-C=O).[1][2] This reaction can be accelerated by exposure to atmospheric oxygen, elevated temperatures, or trace metal catalysts.[3]

-

Primary Suspect: (2,4-Dimethylphenyl)(4-fluorophenyl)methanone. This ketone is the direct oxidation product and is a common impurity for this class of compounds.

Diagnostic Workflow:

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,4-Dimethylphenyl Coupling Reactions

Welcome to the Technical Support Center dedicated to navigating the challenges of cross-coupling reactions involving the sterically hindered 2,4-dimethylphenyl moiety. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in achieving efficient and high-yielding coupling with this common yet challenging substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established mechanistic principles to empower you to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab. Each issue is presented with probable causes and actionable solutions.

Scenario 1: Low to No Product Formation in a Suzuki-Miyaura Coupling

Question: "I am attempting to couple 2-bromo-1,3-dimethylbenzene with a boronic acid, but I am observing very low conversion to the desired biaryl product, with my starting material largely unreacted. What is going wrong?"

Answer: This is a classic issue when dealing with di-ortho-substituted aryl halides. The two methyl groups on the 2,4-dimethylphenyl ring create significant steric bulk, which can impede key steps in the catalytic cycle.

Probable Causes & Step-by-Step Solutions:

| Probable Cause | Explanation | Recommended Action |